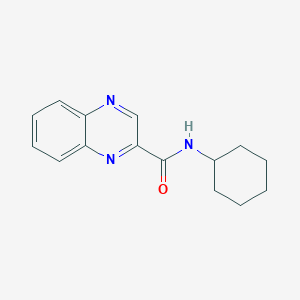

N-cyclohexyl-2-quinoxalinecarboxamide

Description

Properties

IUPAC Name |

N-cyclohexylquinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h4-5,8-11H,1-3,6-7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSJIQNTHWBODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between N-cyclohexyl-2-quinoxalinecarboxamide and related compounds from the evidence:

Key Observations:

- Core Structure Differences: Quinoline (benzene + pyridine) in vs. quinoxaline (benzene + diazine) in the target compound. Quinoxalines are more electron-deficient, influencing reactivity and binding interactions.

- Substituent Effects: The cyclohexyl group in increases molecular weight (324.46 g/mol) and hydrophobicity compared to the thiophene methyl group in (277.33 g/mol).

- Functional Groups: The aldehyde in Quinoxaline-2-carboxaldehyde () is highly reactive, unlike the stable carboxamide group in the target compound, which is more suited for applications requiring hydrolytic stability .

Physicochemical and Functional Properties

- Hydrophobicity: The cyclohexyl group in ’s quinoline derivative contributes to higher lipophilicity compared to the thiophene-substituted quinoxaline in . This property impacts solubility and bioavailability.

- Electronic Effects: Quinoxaline’s electron-deficient core (vs. quinoline) may enhance interactions with electron-rich biological targets, such as enzymes or receptors.

- Stability: Carboxamide derivatives (e.g., ) exhibit greater stability under physiological conditions compared to aldehydes (), which are prone to oxidation or Schiff base formation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-2-quinoxalinecarboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-quinoxalinecarboxylic acid derivatives and cyclohexylamine. A typical procedure involves activating the carboxylic acid with coupling agents such as PyBOP or HATU in anhydrous DMF at room temperature. For example, a reaction with 2-quinoxalinecarboxylic acid (2 mmol) and cyclohexylamine (3 mmol) in DMF, stirred for 12–24 hours under nitrogen, yields ~50–70% after purification via preparative HPLC . Optimize solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios to enhance efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm the cyclohexyl group (e.g., δ 1.2–2.1 ppm for cyclohexyl protons) and quinoxaline aromatic protons (δ 7.5–9.0 ppm). Compare with PubChem or NIST reference data .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify purity (>95%) and molecular ion peaks ([M+H] = calculated m/z).

- IR : Confirm amide C=O stretching at ~1650–1680 cm .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines for related quinoxaline derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the synthesis of this compound?

- Methodological Answer : Systematically test variables:

- Catalysts : Compare coupling agents (e.g., EDCI vs. DCC) and additives (e.g., DMAP) to improve activation .

- Temperature : Screen reactions at 0°C, RT, and 40°C; elevated temperatures may accelerate coupling but risk decomposition.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility, while THF may reduce side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or databases like NIST Chemistry WebBook .

- Decoupling Experiments : Use - HSQC/HMBC to resolve overlapping signals in complex regions (e.g., cyclohexyl vs. quinoxaline protons).

- Isotopic Labeling : Synthesize - or -labeled analogs to confirm assignment ambiguities .

Q. What strategies are effective for analyzing the biological activity of this compound in vitro?

- Methodological Answer :

- Target Identification : Use molecular docking to predict binding affinity with quinoxaline-interacting proteins (e.g., kinases) .

- Dose-Response Assays : Perform cell viability tests (MTT assay) across concentrations (1–100 µM) to determine IC values. Include positive controls (e.g., cycloheximide) .

- Metabolic Stability : Assess hepatic microsomal stability using LC-MS to quantify parent compound degradation over time .

Data Analysis and Contradiction Management

Q. How to interpret discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Adduct Formation : Check for sodium/potassium adducts ([M+Na] or [M+K]) which may shift m/z values by +22/+38 Da.

- Degradation Products : Analyze fragmentation patterns (MS/MS) to detect hydrolyzed or oxidized byproducts (e.g., loss of cyclohexyl group).

- Calibration : Recalibrate the MS instrument using standard references (e.g., ESI Tuning Mix) .

Q. What experimental controls are critical when studying the stability of this compound under varying pH conditions?

- Methodological Answer :

- Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to cover physiological ranges.

- Temperature Control : Conduct stability studies at 25°C (room temperature) and 37°C (body temperature) with aliquots analyzed via HPLC at 0, 24, 48 hours .

- Degradation Markers : Monitor for hydrolysis products (e.g., free quinoxalinecarboxylic acid) using UV-Vis or MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.